
disodium;5,5-diphenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenytoin can be synthesized through the Bucherer-Bergs reaction, which involves the reaction of benzil with urea in the presence of a base such as sodium hydroxide . The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic compound, which upon acidification yields phenytoin . Another method involves the conversion of 3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione to an alkylsulfonate or arylsulfonate, followed by reaction with a phosphoric acid diester .
Industrial Production Methods
Industrial production of phenytoin typically involves the Bucherer-Bergs reaction due to its simplicity and efficiency . The reaction is carried out in aqueous ethanol at elevated temperatures (60-70°C) with potassium or sodium cyanide and ammonium carbonate . This method is favored for its high yield and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phenytoin undergoes various chemical reactions, including:
Oxidation: Phenytoin can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Phenytoin can undergo substitution reactions, particularly at the nitrogen atoms in the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Substitution: Various substituted phenytoin derivatives, including alkylated and arylated products.
Applications De Recherche Scientifique
Phenytoin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its effects on sodium channels and neuronal activity.
Medicine: Widely used as an anticonvulsant and antiarrhythmic agent.
Industry: Utilized in the production of high-temperature stable epoxy resins.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Phenytoin is unique among anticonvulsants due to its specific mechanism of action and chemical structure. Similar compounds include:
Carbamazepine: Another anticonvulsant that also targets sodium channels but has a different chemical structure.
Valproic Acid: A broad-spectrum anticonvulsant with multiple mechanisms of action, including sodium channel inhibition and GABAergic activity.
Lamotrigine: Similar to phenytoin in its sodium channel blocking activity but with a different chemical structure.
Phenytoin’s uniqueness lies in its specific targeting of voltage-gated sodium channels and its long history of use in clinical settings .
Propriétés
Formule moléculaire |
C15H12N2Na2O2+2 |
|---|---|
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
disodium;5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2.2Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;/h1-10H,(H2,16,17,18,19);;/q;2*+1 |
Clé InChI |
HCLBLSIRIGAKTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid](/img/structure/B15061348.png)
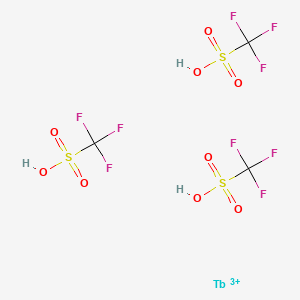

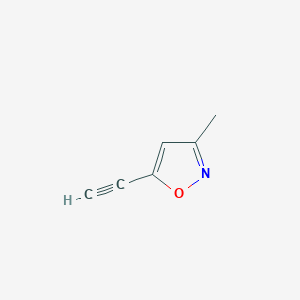
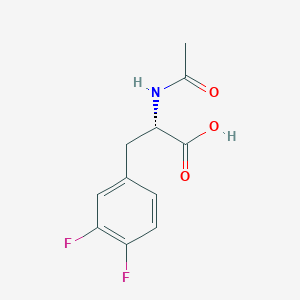
![[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B15061379.png)
![2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)
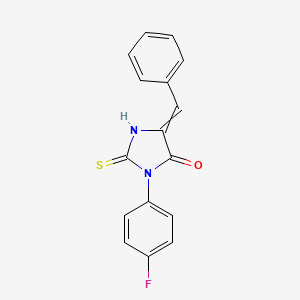

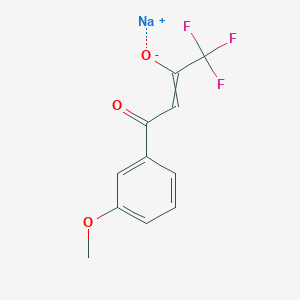
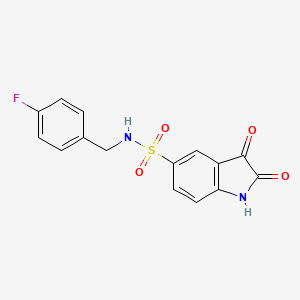
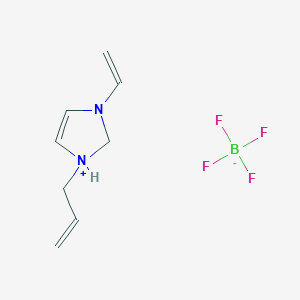
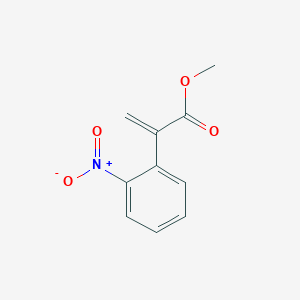
![(3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15061427.png)
